molecular formula C239H348N70O72S6 B564018 Transforming growth factor alpha (human) CAS No. 105186-99-0

Transforming growth factor alpha (human)

货号: B564018
CAS 编号: 105186-99-0
分子量: 5546.191
InChI 键: NMWKYTGJWUAZPZ-WWHBDHEGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An EPIDERMAL GROWTH FACTOR related protein that is found in a variety of tissues including EPITHELIUM, and maternal DECIDUA. It is synthesized as a transmembrane protein which can be cleaved to release a soluble active form which binds to the EGF RECEPTOR.

生物活性

Transforming Growth Factor Alpha (TGF-α) is a crucial polypeptide growth factor involved in various physiological and pathological processes. It primarily acts as a ligand for the Epidermal Growth Factor Receptor (EGFR), influencing cellular proliferation, differentiation, and survival. This article delves into the biological activities of TGF-α, supported by data tables, case studies, and detailed research findings.

Overview of TGF-α

TGF-α is encoded by the TGFA gene in humans and is part of the EGF family. It can exist in both soluble and membrane-bound forms, with its biological activity being initiated upon binding to EGFR, leading to receptor dimerization and subsequent activation of downstream signaling pathways that promote cell growth and survival .

Upon binding to EGFR, TGF-α activates several signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Promotes cell proliferation.
  • Phosphoinositide 3-Kinase (PI3K) Pathway : Involved in cell survival.
  • Signal Transducer and Activator of Transcription (STAT) Pathway : Regulates gene expression related to growth and differentiation.

The activation of these pathways results in various cellular responses, including enhanced proliferation and inhibition of apoptosis .

1. Cell Proliferation

TGF-α is a potent mitogen for various cell types, including epithelial cells. It stimulates cell division through EGFR-mediated pathways. Studies have shown that TGF-α can induce hyperplasia in tissues such as the liver and pancreas when overexpressed in transgenic mouse models .

2. Bone Resorption

TGF-α has been identified as a significant factor in bone metabolism. Research indicates that it stimulates bone resorption by promoting osteoclast activity. In vitro studies demonstrated that TGF-α could enhance bone resorption in neonatal mouse calvaria, with effective concentrations as low as 0.1 ng/ml .

Concentration (ng/ml) Response
0.1Stimulated bone resorption
10Maximal response observed
30Required for fetal rat limb bone cultures

3. Role in Cancer

TGF-α is implicated in various cancers due to its ability to promote cell proliferation and survival. Overexpression of TGF-α has been associated with tumor growth and metastasis in several malignancies, including breast and lung cancers .

Case Study 1: TGF-α in Renal Disease

In a study involving autosomal recessive polycystic kidney disease (ARPKD), TGF-α was found to be abnormally expressed. Inhibition of TGF-α signaling reduced cyst formation in murine models, suggesting its pivotal role in renal cystogenesis .

Case Study 2: TGF-α and Bone Metabolism

A study on the effects of recombinant human TGF-α on bone cells demonstrated its dual role as a stimulator of bone resorption while inhibiting bone formation. This was evidenced by decreased alkaline phosphatase activity and collagen synthesis in osteoblasts exposed to TGF-α .

Research Findings

Recent studies have highlighted the following key findings regarding TGF-α:

  • Enhanced Expression : In inflammatory conditions, such as rheumatoid arthritis, TGF-α expression is significantly upregulated, contributing to joint hyperplasia .
  • Neuroprotective Effects : In models of neurodegeneration, infusion of TGF-α has been shown to increase neuronal precursor cells but did not lead to neurogenesis of dopaminergic neurons .

科学研究应用

Cancer Research

TGF-α has been extensively studied for its role in tumor biology. Its expression is often upregulated in various malignancies, contributing to tumor growth and metastasis.

  • Tumor Cell Proliferation : TGF-α stimulates the proliferation of tumor cells through activation of EGFR signaling pathways. Studies have shown that inhibiting TGF-α can lead to reduced tumor growth in xenograft models .
  • Therapeutic Target : Inhibitors targeting TGF-α or its receptor EGFR have been developed as potential cancer therapies. For example, combination therapies using EGFR inhibitors alongside TGF-α inhibitors have demonstrated enhanced efficacy in preclinical models of cancer .

Kidney Disease

Research has highlighted the involvement of TGF-α in renal pathologies, particularly autosomal recessive polycystic kidney disease (ARPKD).

  • Role in Cystogenesis : Studies indicate that TGF-α is crucial for renal cyst formation. Mice lacking TGF-α exhibited reduced severity of cystic kidney disease compared to those with normal TGF-α expression .
  • Potential for Treatment : Inhibiting TGF-α processing through metalloproteinase inhibitors has shown promise in reducing cyst severity, suggesting a therapeutic avenue for managing ARPKD .

Bone Metabolism

TGF-α plays a significant role in osteoclastogenesis and bone resorption.

  • Osteoclast Formation : Research indicates that recombinant human TGF-α stimulates the formation of osteoclast-like cells from human marrow cultures. This process is essential for understanding bone remodeling and diseases such as osteoporosis .
  • Mechanism of Action : The exact mechanism through which TGF-α enhances osteoclast activity remains under investigation but is believed to involve interactions with other growth factors like vitamin D .

Summary of Findings

The following table summarizes key applications and findings related to TGF-α across different research areas:

Application AreaKey FindingsReferences
Cancer Research- Upregulation in tumors
- Potential therapeutic target with EGFR inhibitors
Kidney Disease- Essential for cyst formation in ARPKD
- Inhibition reduces cyst severity
Bone Metabolism- Stimulates osteoclast formation
- Important for understanding bone resorption

Case Study 1: Inhibition of TGF-α in Tumor Models

A study investigated the effects of a novel TACE inhibitor on tumor growth in xenograft models. The results indicated that inhibiting TGF-α processing significantly reduced tumor size and metastasis, supporting its role as a therapeutic target.

Case Study 2: Role of TGF-α in ARPKD

Research involving bpk mice demonstrated that the absence of TGF-α led to decreased kidney weight and body weight, indicating its critical role in renal development and disease progression.

属性

IUPAC Name

(4S)-4-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-2-[[(1R,6R,9S,12S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,53S,56S,59S,62S,65S,68S,71S,76S,79S,85S)-47-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-18-(4-aminobutyl)-27,68-bis(3-amino-3-oxopropyl)-36,71,76-tribenzyl-39-(3-carbamimidamidopropyl)-24-(2-carboxyethyl)-21,56-bis(carboxymethyl)-65,85-bis[(1R)-1-hydroxyethyl]-59-(hydroxymethyl)-62,79-bis(1H-imidazol-4-ylmethyl)-9-methyl-33-(2-methylpropyl)-8,11,17,20,23,26,29,32,35,38,41,48,54,57,60,63,66,69,72,74,77,80,83,86-tetracosaoxo-30-propan-2-yl-3,4,44,45-tetrathia-7,10,16,19,22,25,28,31,34,37,40,49,55,58,61,64,67,70,73,75,78,81,84,87-tetracosazatetracyclo[40.31.14.012,16.049,53]heptaoctacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-7-(3-carbamimidamidopropyl)-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-4-ylmethyl)-10-methyl-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C239H348N70O72S6/c1-111(2)71-143(202(345)267-122(20)237(380)381)277-204(347)144(72-112(3)4)278-213(356)157(85-180(326)327)276-192(335)120(18)265-203(346)152(80-131-90-250-107-260-131)285-200(343)141(61-65-179(324)325)272-221(364)164-100-382-384-103-167(224(367)288-154(82-133-92-252-109-262-133)210(353)293-161(97-310)195(338)257-95-176(320)268-146(78-129-54-56-135(315)57-55-129)217(360)303-185(115(9)10)229(372)258-94-175(319)264-119(17)191(334)269-136(197(340)297-164)50-37-67-254-238(245)246)299-232(375)187(117(13)14)305-225(368)168-104-385-383-101-165-223(366)283-149(76-127-45-31-25-32-46-127)206(349)284-151(79-130-89-249-106-259-130)194(337)256-96-177(321)302-189(123(21)313)233(376)300-166(222(365)270-137(51-38-68-255-239(247)248)196(339)280-147(74-125-41-27-23-28-42-125)205(348)279-145(73-113(5)6)216(359)304-186(116(11)12)230(373)273-138(58-62-172(241)316)198(341)271-140(60-64-178(322)323)201(344)290-158(86-181(328)329)212(355)275-142(49-35-36-66-240)235(378)308-69-39-52-170(308)226(369)266-121(19)193(336)296-168)102-386-387-105-169(301-215(358)159(87-182(330)331)291-211(354)156(84-174(243)318)289-207(350)148(75-126-43-29-24-30-44-126)282-209(352)153(81-132-91-251-108-261-132)286-220(363)163(99-312)295-231(374)188(118(15)16)306-228(371)184(244)114(7)8)236(379)309-70-40-53-171(309)227(370)292-160(88-183(332)333)214(357)294-162(98-311)219(362)287-155(83-134-93-253-110-263-134)218(361)307-190(124(22)314)234(377)274-139(59-63-173(242)317)199(342)281-150(208(351)298-165)77-128-47-33-26-34-48-128/h23-34,41-48,54-57,89-93,106-124,136-171,184-190,310-315H,35-40,49-53,58-88,94-105,240,244H2,1-22H3,(H2,241,316)(H2,242,317)(H2,243,318)(H,249,259)(H,250,260)(H,251,261)(H,252,262)(H,253,263)(H,256,337)(H,257,338)(H,258,372)(H,264,319)(H,265,346)(H,266,369)(H,267,345)(H,268,320)(H,269,334)(H,270,365)(H,271,341)(H,272,364)(H,273,373)(H,274,377)(H,275,355)(H,276,335)(H,277,347)(H,278,356)(H,279,348)(H,280,339)(H,281,342)(H,282,352)(H,283,366)(H,284,349)(H,285,343)(H,286,363)(H,287,362)(H,288,367)(H,289,350)(H,290,344)(H,291,354)(H,292,370)(H,293,353)(H,294,357)(H,295,374)(H,296,336)(H,297,340)(H,298,351)(H,299,375)(H,300,376)(H,301,358)(H,302,321)(H,303,360)(H,304,359)(H,305,368)(H,306,371)(H,307,361)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,380,381)(H4,245,246,254)(H4,247,248,255)/t119-,120-,121-,122-,123+,124+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,184-,185-,186-,187-,188-,189-,190-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKYTGJWUAZPZ-WWHBDHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)C(C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)C(C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)[C@@H](C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)[C@@H](C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C239H348N70O72S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5546 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-99-0
Record name Transforming growth factor alpha (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105186990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。